molecular formula C33H37N7O3 B563572 N-Boc-N-去甲伊马替尼 CAS No. 1076199-23-9

N-Boc-N-去甲伊马替尼

货号: B563572
CAS 编号: 1076199-23-9
分子量: 579.705
InChI 键: PNYCXPQYRFQURW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Boc-N-Desmethyl Imatinib is a derivative of Imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. This compound is a metabolite of Imatinib, formed through the metabolic process involving cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 .

科学研究应用

N-Boc-N-Desmethyl Imatinib has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a tool to understand the metabolism of Imatinib.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes

作用机制

Target of Action

N-Boc-N-Desmethyl Imatinib is a derivative of Imatinib . Imatinib is a tyrosine kinase inhibitor that primarily targets the BCR-ABL tyrosine kinase . This kinase is a constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in Chronic Myeloid Leukemia (CML) .

Mode of Action

Imatinib and its derivatives, including N-Boc-N-Desmethyl Imatinib, inhibit the BCR-ABL tyrosine kinase by binding to its ATP-binding sites . This binding inhibits the enzyme’s activity, preventing the phosphorylation of substrates and subsequent activation of downstream signaling pathways involved in cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by Imatinib and its derivatives is the BCR-ABL signaling pathway . By inhibiting the BCR-ABL tyrosine kinase, these compounds prevent the activation of downstream signaling pathways that promote cell proliferation and survival . This leads to the inhibition of leukemic cell growth and induction of apoptosis .

Pharmacokinetics

Imatinib is mainly metabolized by CYP3A4/CYP3A5 to N-desmethyl imatinib (DMI), which exhibits in vitro activity comparable to that of the parent drug . Imatinib is also a substrate of P-glycoprotein, a drug efflux transporter, which can affect the oral bioavailability and clearance of imatinib . The pharmacokinetics of imatinib in patients with CML are characterized by large interpatient variability .

Result of Action

The inhibition of the BCR-ABL tyrosine kinase by Imatinib and its derivatives leads to the inhibition of leukemic cell growth and induction of apoptosis . This results in a reduction in the number of leukemic cells in the body, leading to a decrease in the symptoms of CML .

Action Environment

The action of Imatinib and its derivatives can be influenced by various environmental factors. For example, the activity of CYP3A4/CYP3A5 and P-glycoprotein, which are involved in the metabolism and transport of Imatinib, can be affected by other medications, diet, and genetic factors . These factors can influence the bioavailability, clearance, and ultimately the efficacy of Imatinib .

未来方向

The future of kinase inhibitors like “N-Boc-N-Desmethyl Imatinib” is promising. The challenge of drug resistance to kinase inhibitors is being met and the future of kinase drug discovery is bright . The remarkable progress made over the past 20 years in improving the potency and specificity of small-molecule inhibitors of protein and lipid kinases has resulted in the approval of more than 70 new drugs since Imatinib was approved in 2001 .

生化分析

Biochemical Properties

N-Boc-N-Desmethyl Imatinib plays a crucial role in biochemical reactions, particularly in the inhibition of tyrosine kinases. It interacts with several enzymes and proteins, including the BCR-ABL fusion protein, c-KIT, and platelet-derived growth factor receptors (PDGFR). These interactions are primarily inhibitory, preventing the phosphorylation of tyrosine residues and thereby blocking downstream signaling pathways that promote cell proliferation and survival .

Cellular Effects

N-Boc-N-Desmethyl Imatinib exerts significant effects on various cell types, particularly cancer cells. It influences cell function by inhibiting cell signaling pathways such as the BCR-ABL pathway in CML cells. This inhibition leads to reduced cell proliferation, induction of apoptosis, and alterations in gene expression. Additionally, N-Boc-N-Desmethyl Imatinib affects cellular metabolism by disrupting the energy production processes essential for cancer cell survival .

Molecular Mechanism

At the molecular level, N-Boc-N-Desmethyl Imatinib binds to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity. This binding prevents the phosphorylation of target proteins, leading to the disruption of signaling pathways that are critical for cell growth and survival. The compound also induces changes in gene expression, promoting the expression of pro-apoptotic genes and suppressing anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-N-Desmethyl Imatinib have been observed to change over time. The compound is relatively stable, but its degradation products can influence its efficacy. Long-term studies have shown that N-Boc-N-Desmethyl Imatinib maintains its inhibitory effects on tyrosine kinases, although prolonged exposure can lead to the development of resistance in some cell lines. This resistance is often associated with mutations in the target kinases or upregulation of alternative signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of N-Boc-N-Desmethyl Imatinib vary with dosage. At therapeutic doses, the compound effectively inhibits tumor growth and induces apoptosis in cancer cells. At higher doses, toxic effects such as hepatotoxicity and myelosuppression have been observed. These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

N-Boc-N-Desmethyl Imatinib is metabolized primarily by the cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. The metabolic pathways involve the conversion of the compound into several metabolites, including N-desmethyl imatinib, which retains pharmacological activity. These metabolic processes can influence the overall efficacy and toxicity of the compound, as well as its interactions with other drugs .

Transport and Distribution

Within cells and tissues, N-Boc-N-Desmethyl Imatinib is transported and distributed through various mechanisms. It is actively transported by efflux transporters such as P-glycoprotein, which can affect its bioavailability and distribution. The compound tends to accumulate in tissues with high expression of these transporters, such as the liver and kidneys, which can influence its therapeutic and toxic effects .

Subcellular Localization

N-Boc-N-Desmethyl Imatinib is primarily localized in the cytoplasm, where it exerts its inhibitory effects on tyrosine kinases. The compound does not appear to undergo significant post-translational modifications that would direct it to specific subcellular compartments. Its localization can be influenced by the presence of binding proteins and other cellular factors that affect its distribution and activity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-Desmethyl Imatinib typically involves the protection of the amine group of N-Desmethyl Imatinib with a Boc (tert-butoxycarbonyl) group. This protection is achieved through the reaction of N-Desmethyl Imatinib with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of N-Boc-N-Desmethyl Imatinib follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: N-Boc-N-Desmethyl Imatinib can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

相似化合物的比较

    Imatinib: The parent compound, used as a first-line treatment for chronic myeloid leukemia.

    Nilotinib: A second-generation tyrosine kinase inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Dasatinib: Another second-generation tyrosine kinase inhibitor with broader activity against multiple kinases.

    Bosutinib: A tyrosine kinase inhibitor with activity against BCR-ABL and SRC family kinases.

Uniqueness: N-Boc-N-Desmethyl Imatinib is unique due to its specific metabolic pathway and the presence of the Boc protective group, which can be selectively removed to yield N-Desmethyl Imatinib. This property makes it a valuable intermediate in the synthesis of various derivatives and analogs .

属性

IUPAC Name

tert-butyl 4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N7O3/c1-23-7-12-27(20-29(23)38-31-35-15-13-28(37-31)26-6-5-14-34-21-26)36-30(41)25-10-8-24(9-11-25)22-39-16-18-40(19-17-39)32(42)43-33(2,3)4/h5-15,20-21H,16-19,22H2,1-4H3,(H,36,41)(H,35,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYCXPQYRFQURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675712
Record name tert-Butyl 4-({4-[(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)carbamoyl]phenyl}methyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-23-9
Record name 1,1-Dimethylethyl 4-[[4-[[[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]amino]carbonyl]phenyl]methyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-({4-[(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)carbamoyl]phenyl}methyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。